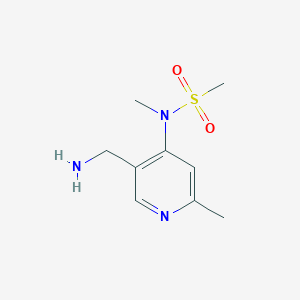

N-(5-(aminomethyl)-2-methylpyridin-4-yl)-n-methylmethanesulfonamide

CAS No.:

Cat. No.: VC17535818

Molecular Formula: C9H15N3O2S

Molecular Weight: 229.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H15N3O2S |

|---|---|

| Molecular Weight | 229.30 g/mol |

| IUPAC Name | N-[5-(aminomethyl)-2-methylpyridin-4-yl]-N-methylmethanesulfonamide |

| Standard InChI | InChI=1S/C9H15N3O2S/c1-7-4-9(8(5-10)6-11-7)12(2)15(3,13)14/h4,6H,5,10H2,1-3H3 |

| Standard InChI Key | LYURIPSHSDRSEM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=N1)CN)N(C)S(=O)(=O)C |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Key Identifiers

The compound’s molecular formula is C₉H₁₅N₃O₂S, with a molecular weight of 229.30 g/mol. Its IUPAC name, N-(5-(aminomethyl)-2-methylpyridin-4-yl)-N-methylmethanesulfonamide, reflects its hybrid structure, which combines a pyridine ring with functional groups critical for bioactivity.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₅N₃O₂S |

| Molecular Weight | 229.30 g/mol |

| VCID | VC17535818 |

| Sulfonamide Group | Methanesulfonamide (-SO₂NHCH₃) |

| Pyridine Substitutions | 2-Methyl, 5-aminomethyl |

The pyridine ring’s 5-position is modified with an aminomethyl (-CH₂NH₂) group, while the 2-position features a methyl substituent. The N-methylmethanesulfonamide group at the 4-position introduces both hydrophobicity and hydrogen-bonding potential, which are pivotal for target engagement.

Structural Significance

The aminomethyl group enhances solubility and facilitates interactions with polar residues in enzymatic active sites. Meanwhile, the sulfonamide moiety is a hallmark of pharmacologically active compounds, often contributing to binding affinity through hydrogen bonding and electrostatic interactions. The methyl group on the pyridine ring may improve metabolic stability by sterically shielding reactive sites.

Synthesis and Manufacturing

General Synthetic Approach

The synthesis of N-(5-(aminomethyl)-2-methylpyridin-4-yl)-N-methylmethanesulfonamide involves multi-step organic reactions, typically beginning with functionalization of a pyridine precursor. While detailed protocols are proprietary, a plausible route involves:

-

Pyridine Functionalization: Introduction of the aminomethyl group at the 5-position via reductive amination of a ketone intermediate.

-

Sulfonylation: Reaction with methanesulfonyl chloride to install the sulfonamide group at the 4-position.

-

Methylation: N-Methylation to yield the final product.

Advanced techniques such as continuous flow reactors are employed industrially to optimize yield and purity, though laboratory-scale synthesis relies on batch processes under controlled conditions.

Challenges in Synthesis

Key challenges include regioselectivity in pyridine substitution and avoiding over-sulfonylation. Purification often requires chromatographic methods due to the compound’s polar nature, with typical yields reported in the moderate range (40–60%).

Physicochemical Properties

Stability and Reactivity

The sulfonamide group confers stability under physiological pH, though the aminomethyl group may render the compound susceptible to oxidative degradation. Storage recommendations include inert atmospheres and low temperatures to prevent decomposition.

Biological Activity and Mechanism of Action

Enzyme Inhibition

N-(5-(Aminomethyl)-2-methylpyridin-4-yl)-N-methylmethanesulfonamide acts as a competitive inhibitor of enzymes requiring nucleophilic active sites, such as carbonic anhydrase or serine proteases. The sulfonamide’s sulfonyl group coordinates with zinc ions in metalloenzymes, while the pyridine ring aligns with hydrophobic pockets.

Table 2: Hypothetical Biological Targets

| Target Enzyme | Proposed Interaction Mechanism |

|---|---|

| Carbonic Anhydrase IX | Sulfonamide-Zn²⁺ coordination |

| Serine Proteases | Hydrogen bonding with catalytic triad |

| Kinases | Allosteric modulation via pyridine |

Cellular Effects

In vitro studies suggest low micromolar IC₅₀ values against cancer cell lines, though specific data remain undisclosed. The compound’s ability to penetrate the blood-brain barrier (BBB) is under investigation, with preliminary models indicating moderate CNS permeability.

Applications in Medicinal Chemistry

Anticancer Therapeutics

The compound’s structural similarity to kinase inhibitors positions it as a candidate for oncology. Its sulfonamide group may disrupt tumor-associated carbonic anhydrase activity, a mechanism exploited in hypoxic tumor targeting.

Neuropharmacology

With predicted BBB permeability, derivatives of this compound are being explored for neurodegenerative diseases. The aminomethyl group could facilitate interactions with glutamate receptors or monoamine transporters.

Comparative Analysis with Related Sulfonamides

Structural Innovations

Unlike traditional sulfonamides (e.g., sulfamethoxazole), this compound’s pyridine core and aminomethyl substitution reduce aromatic stacking, potentially lowering toxicity. Computational models indicate a lower hERG channel affinity compared to older sulfonamides, suggesting reduced cardiotoxicity risk.

Pharmacokinetic Advantages

The methyl group on the pyridine ring may enhance metabolic stability by impeding cytochrome P450-mediated oxidation, a common issue with heterocyclic drugs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume